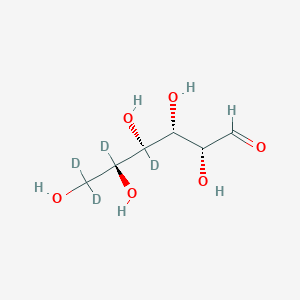
D-Glucose-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-d4, also known as deuterated glucose, is a stable isotope-labeled compound where four hydrogen atoms in the glucose molecule are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-d4 typically involves the hydrogen-deuterium exchange reaction. This process can be carried out using deuterium oxide (D2O) as the deuterium source. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The glucose is dissolved in deuterium oxide and subjected to catalytic hydrogenation. The reaction is carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium, resulting in high-purity this compound.
化学反応の分析
Types of Reactions
D-Glucose-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives depending on the substituent introduced.
科学的研究の応用
D-Glucose-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and other biochemical pathways.
Biology: Employed in metabolic studies to trace the pathways of glucose utilization in cells and organisms.
Medicine: Used in clinical research to study glucose metabolism in diabetic patients and to investigate the pharmacokinetics of glucose-related drugs.
Industry: Utilized in the food industry to study the metabolic pathways of glucose in various food products.
作用機序
The mechanism of action of D-Glucose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the metabolic fate of glucose in various biological systems. The molecular targets and pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
類似化合物との比較
Similar Compounds
D-Glucose: The non-deuterated form of glucose.
D-Galactose: Another aldohexose similar to glucose but with different stereochemistry.
D-Fructose: A ketohexose that is structurally similar to glucose but with a ketone group instead of an aldehyde group.
Uniqueness of D-Glucose-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of glucose metabolism using NMR spectroscopy, making it a valuable tool in biochemical and clinical research.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D |
InChIキー |
GZCGUPFRVQAUEE-PBYATOGCSA-N |
異性体SMILES |
[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


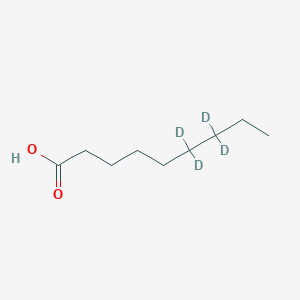
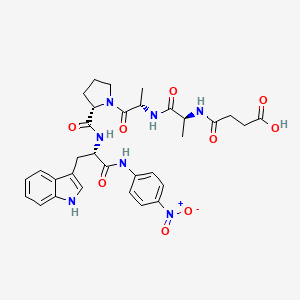
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
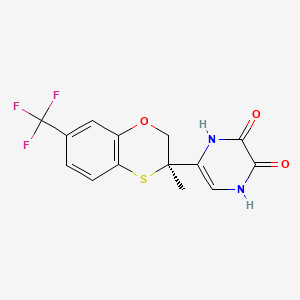
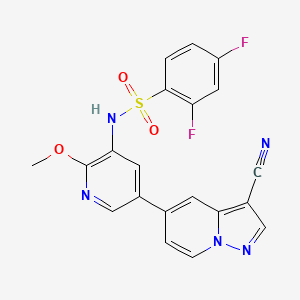
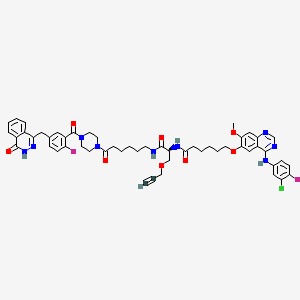
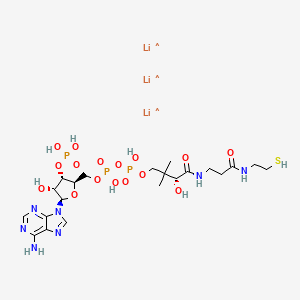
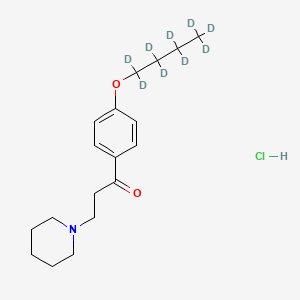
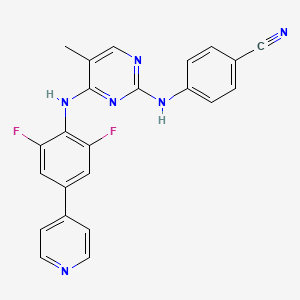
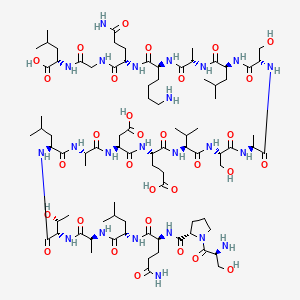
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
